Ethyl 4-cyano-2,6-difluorobenzoate
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Overview
Description
Ethyl 4-cyano-2,6-difluorobenzoate is a chemical compound with the molecular formula C10H7F2NO2 and a molecular weight of 211.17 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-cyano-2,6-difluorobenzoate typically involves the reaction of 4-cyano-2,6-difluorobenzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating and the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-cyano-2,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Scientific Research Applications
Ethyl 4-cyano-2,6-difluorobenzoate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-cyano-2,6-difluorobenzoate can be compared with similar compounds such as:
Ethyl 4-cyanobenzoate: Similar structure but lacks the fluorine atoms, resulting in different reactivity and applications.
Methyl 2-fluorobenzoate: Contains a single fluorine atom and a methyl ester group, leading to distinct chemical properties and uses.
This compound stands out due to its unique combination of cyano, ester, and difluoro groups, which confer specific reactivity and versatility in various applications.
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
ethyl 4-cyano-2,6-difluorobenzoate |
InChI |
InChI=1S/C10H7F2NO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2H2,1H3 |
InChI Key |
KDNXSAOBSVEJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
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